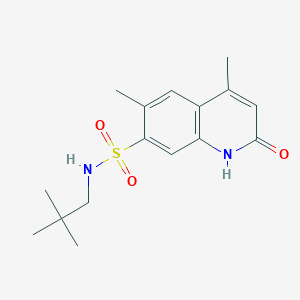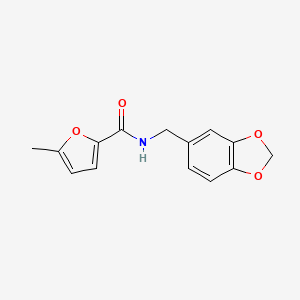![molecular formula C15H12BrClN2O3 B5879949 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as BRD-0476, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties, which may explain the biological activities of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of HDACs, which may lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of research is to further elucidate the mechanism of action of the compound. Another area of research is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Additionally, research can be conducted to optimize the synthesis method of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide to achieve higher yields and purity of the compound.
Synthesemethoden
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-methoxyaniline to form an intermediate. This intermediate is then reacted with carbonyldiimidazole to form the final product, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have anti-viral activity against various viruses, including influenza virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-21-11-5-2-9(3-6-11)14(18)19-22-15(20)12-8-10(16)4-7-13(12)17/h2-8H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPYNGJLQRNEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(5-bromo-2-chlorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)



![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)